molecular formula C8H8ClNO B173831 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide CAS No. 101234-85-9

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

Cat. No. B173831
CAS RN: 101234-85-9
M. Wt: 169.61 g/mol
InChI Key: ZBQBGIUQGMTBHC-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide is a chemical compound with the CAS Number: 54664-55-0 . It has a molecular weight of 153.61 . The compound is colorless to yellow in its solid or liquid form .


Synthesis Analysis

The synthesis of 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide involves the use of 6,7-Dihydro-5H-cyclopenta[b]pyridine 1-oxide as a raw material . The reaction conditions involve a temperature of 120°C for 3 hours . The yield of the synthesis process is reported to be 93% .


Molecular Structure Analysis

The IUPAC name of the compound is 4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine . The InChI code is 1S/C8H8ClN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 .


Chemical Reactions Analysis

The compound undergoes direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues . This reaction is achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25°C in H2O .


Physical And Chemical Properties Analysis

The compound has a boiling point of 234°C . It has a density of 1.241 . The compound is stored under inert gas (nitrogen or Argon) at 2-8°C . It has a pKa value of 4.34±0.20 (Predicted) .

Scientific Research Applications

Synthesis and Characterization

  • 6,7-Dihydro-5H-cyclopenta[b]pyridine and its derivatives, including 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide, are primarily used in pharmaceutical research, bactericide, antimicrobial studies, and as precursors in the synthesis of various compounds such as plant protection agents, synthetic resins, antioxidants, and plastics. The compound is also involved in the production of fourth-generation Cefpirome as a side-chain (Fu Chun, 2007).

Chemical Synthesis and Yield Improvement

  • The compound has been prepared from 1-amino-2-cyanocyclopentene through a process involving acetylation, cyclization, and chlorination, which results in the formation of 4-amino-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This compound then undergoes Sandmeyer bromination and catalytic hydrogenated dehalogenation, with an overall yield of about 61% (Zhao Xin-qi, 2007).

Multicomponent Synthesis

  • A novel multicomponent synthesis approach has been developed for 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This process involves the condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The structural analysis of the derived heterocycles was conducted using X-ray structural analysis, highlighting the compound's relevance in advanced chemical synthesis (I. V. Dyachenko et al., 2020).

Structural Analysis and Design

  • The compound and its derivatives are also significant in heterocyclic design and structural analysis. For instance, tricyclic heterocycles based on 2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile were studied using single-crystal X-ray diffraction, emphasizing the compound's utility in crystallography and molecular design (O. Mazina et al., 2005).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . The hazard statements associated with it are H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

4-chloro-1-oxido-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-4-5-10(11)8-3-1-2-6(7)8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQBGIUQGMTBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C[N+](=C2C1)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443656
Record name 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine 1-oxide

CAS RN

101234-85-9
Record name 4-Chloro-1-oxo-6,7-dihydro-5H-1lambda~5~-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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